tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate
Description
tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is a piperidine-derived carbamate featuring a benzyl group at the 1-position and methyl substituents at the 2-, 3-, and 5-positions of the piperidine ring. The tert-butyl carbamate (Boc) group at the 4-position serves as a protective moiety for the amine, enabling selective deprotection in synthetic workflows.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)15(2)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
UWLUEWFMYQFHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1NC(=O)OC(C)(C)C)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,3,5-Trimethylpiperidine Core
Method A: Cyclization from N,N-Dimethyl-1,3-propanediamine derivatives
- Starting from N,N-dimethyl-1,3-propanediamine, cyclization is achieved via intramolecular Mannich reactions or cyclization under acidic conditions to form the piperidine ring with methyl groups at specified positions.
- Methylation at positions 2, 3, and 5 is introduced via selective alkylation using methyl halides or methylating agents under controlled conditions.
Method B: Direct methylation of pre-formed piperidine
- A pre-formed piperidine ring undergoes regioselective methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, with regioselectivity enhanced by protecting groups or directing groups.
N-Benzylation of the Piperidine Nitrogen
- The N-1 position is benzylated through nucleophilic substitution using benzyl chloride or benzyl bromide.
- The reaction is typically performed in an inert solvent like acetonitrile or dichloromethane, with a base such as sodium hydride or potassium carbonate to facilitate nucleophilic attack.
Carbamate Formation at the 4-Position
- The carbamate group is introduced by reacting the free amine at the 4-position with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine.
- The reaction proceeds via nucleophilic attack on the chloroformate, forming the carbamate linkage.
Specific Reaction Conditions and Reagents
Schematic Representation of the Synthesis
[Starting Material]
N,N-Dimethyl-1,3-propanediamine
|
Cyclization under acidic conditions
|
2,3,5-Trimethylpiperidine core
|
N-Benzylation at N-1
|
Reaction with tert-butyl chloroformate at 4-position
|
**tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate**
Data Tables Summarizing Key Parameters
Supporting Literature and Patent Data
- Patent WO2017100726A1 describes methods for synthesizing related piperidine derivatives, emphasizing methylation and carbamate formation steps, which are adaptable to this compound’s synthesis.
- Patent JP2005511743A5 details synthetic routes involving carbamate formation on piperidine rings, including the use of tert-butyl chloroformate and benzylation procedures.
- Chemical databases confirm the feasibility of these steps, with documented protocols for similar compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, benzyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and activity assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its 1-benzyl-2,3,5-trimethylpiperidine core, which distinguishes it from simpler analogs. Key comparisons include:
Table 1: Structural Comparison of Selected Boc-Protected Piperidine/Cyclopentyl Derivatives
Key Observations :
- Steric and Electronic Effects: The 1-benzyl-2,3,5-trimethyl substituents in the target compound introduce significant steric hindrance compared to mono-methylated analogs (e.g., 473839-06-4). This may reduce nucleophilicity at the amine center and influence solubility.
- Bicyclic vs.
Example :
Physicochemical and Analytical Data
Table 2: Analytical Comparison of Selected Compounds
Notes:
Biological Activity
tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is a synthetic organic compound classified as a carbamate. Its unique structure, featuring a piperidine ring with multiple substitutions, suggests potential biological activity that is of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 330.45 g/mol
- CAS Number : 1315365-69-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound appears to modulate enzyme activity and receptor interactions, potentially influencing various signaling pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It has been suggested that the compound can bind to neurotransmitter receptors, influencing neuronal signaling and potentially affecting behaviors related to mood and cognition.
Biological Activity Studies
Research on the biological activity of this compound has focused on its antibacterial properties and potential therapeutic applications.
Antibacterial Activity
A study evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. The results indicated significant antibacterial activity against several strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus cereus | 8 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in light of increasing antibiotic resistance .
Case Studies
- Neuropharmacological Effects : In a study investigating compounds similar to this compound, it was observed that these compounds could enhance slow inactivation of voltage-gated sodium channels. This modulation could have implications for treating neurological disorders characterized by abnormal neuronal excitability .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the Artemia salina bioassay method. The results indicated low toxicity levels for the compound compared to standard cytotoxic agents, suggesting a favorable safety profile for further development .
Applications in Research
The unique structural features of this compound make it a valuable tool in various research fields:
- Medicinal Chemistry : Its potential as a lead compound for drug development targeting neurological disorders or bacterial infections.
- Biochemical Research : Used as a probe to study enzyme interactions and metabolic pathways due to its ability to bind selectively to specific proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
